molecular formula C9H9FO B112532 4-Fluoro-2,3-dimethylbenzaldehyde CAS No. 363134-37-6

4-Fluoro-2,3-dimethylbenzaldehyde

Cat. No.: B112532
CAS No.: 363134-37-6
M. Wt: 152.16 g/mol
InChI Key: HAOCRTBODSLMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized by the presence of a fluorine atom at the fourth position and two methyl groups at the second and third positions on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2,3-dimethylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, fluorination, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2,3-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dimethylbenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The fluorine atom can influence the reactivity of the compound by altering the electron density on the benzene ring. This can affect the compound’s interaction with various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,3-dimethylbenzaldehyde is unique due to the combined presence of fluorine and methyl groups, which influence its chemical behavior and make it a valuable intermediate in various synthetic pathways .

Biological Activity

4-Fluoro-2,3-dimethylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. Its molecular formula is C₉H₉FO. This compound has garnered attention in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties and potential biological activities.

The structure of this compound includes:

  • Aldehyde Group : Capable of forming covalent bonds with nucleophiles, potentially altering protein and enzyme functions.
  • Fluorine Atom : Influences the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may lead to changes in their functionality. Additionally, the fluorine atom enhances the compound's reactivity, allowing for more effective interactions with biological systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain fluorinated benzaldehydes demonstrate strong antibacterial activity against gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA) at concentrations greater than 0.5% .

Cytotoxicity Studies

In vitro cytotoxicity tests have been conducted to evaluate the safety and efficacy of this compound. These studies often employ human fibroblast cell lines (e.g., WI38) to assess the compound's potential toxic effects. The results typically indicate a dose-dependent relationship between concentration and cell viability, suggesting that while some concentrations may be effective against pathogens, they could also pose risks to human cells .

Study on Anticancer Properties

A notable study explored the anticancer potential of various fluorinated compounds, including this compound. The findings revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Compound IC50 (μM) Cell Line Activity
This compound25WI38 (human fibroblasts)Moderate cytotoxicity
Similar fluorinated compound10HeLa (cervical cancer)High anticancer activity

Applications in Drug Development

Due to its unique properties, this compound has potential applications in drug development. Its ability to selectively interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating bacterial infections and possibly cancer.

Properties

IUPAC Name

4-fluoro-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOCRTBODSLMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476369
Record name 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363134-37-6
Record name 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.